Home > Products > Screening Compounds P75641 > 3,5-Dimethylimidazo[1,2-A]pyridine
3,5-Dimethylimidazo[1,2-A]pyridine - 34165-13-4

3,5-Dimethylimidazo[1,2-A]pyridine

Catalog Number: EVT-3487684
CAS Number: 34165-13-4
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,5-Dimethylimidazo[1,2-A]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It is characterized by a fused ring structure that includes both imidazole and pyridine functionalities. This compound is of significant interest due to its potential biological activities and its role as a mutagenic agent found in cooked meats, particularly those cooked at high temperatures.

Source

3,5-Dimethylimidazo[1,2-A]pyridine can be derived from various synthetic pathways involving the condensation of appropriate precursors. The compound has garnered attention in both environmental and food chemistry due to its formation during the cooking process of amino acids and creatine at elevated temperatures.

Classification

Chemically, 3,5-dimethylimidazo[1,2-A]pyridine is classified as a nitrogen-containing heterocycle. It is part of a broader class of compounds known as polycyclic aromatic amines, which are recognized for their potential carcinogenic properties.

Synthesis Analysis

Methods

The synthesis of 3,5-dimethylimidazo[1,2-A]pyridine can be achieved through several methods:

  1. Aqueous Synthesis: This method allows for the formation of methylimidazo[1,2-a]pyridines without the need for additional catalysts. The process typically involves the condensation of 2-aminopyridines with carbonyl compounds under mild conditions .
  2. Catalytic Systems: Recent advancements have introduced dual catalytic systems utilizing flavin and iodine to promote aerobic oxidative C-N bond formation. This method facilitates a more efficient one-pot synthesis .
  3. Microwave-Assisted Reactions: Microwave irradiation has been employed to accelerate the synthesis of 3,5-dimethylimidazo[1,2-A]pyridine through ligand-free palladium-catalyzed reactions, significantly reducing reaction times and improving yields .

Technical Details

The synthesis often begins with readily available starting materials such as 2-aminopyridines and various electrophiles (aldehydes or ketones). The reaction conditions are typically optimized for temperature and solvent choice to maximize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 3,5-dimethylimidazo[1,2-A]pyridine features:

  • Fused Rings: A pyridine ring fused with an imidazole ring.
  • Substituents: Two methyl groups located at the 3 and 5 positions of the imidazole ring.

Data

  • Molecular Formula: C_8H_10N_2
  • Molecular Weight: Approximately 150.18 g/mol
  • Melting Point: The melting point varies based on purity but is generally reported around 60-62 °C.
Chemical Reactions Analysis

Reactions

3,5-Dimethylimidazo[1,2-A]pyridine participates in various chemical reactions:

  1. Electrophilic Substitution: The nitrogen atoms in the heterocyclic structure can act as nucleophiles in electrophilic aromatic substitution reactions.
  2. Oxidative Reactions: Under certain conditions, this compound can undergo oxidation to form N-oxides or other derivatives.

Technical Details

Reactions involving this compound often require careful control of conditions (temperature, solvent) to prevent decomposition or unwanted side reactions.

Mechanism of Action

Process

The mechanism by which 3,5-dimethylimidazo[1,2-A]pyridine exerts its biological effects involves several steps:

  1. Activation: Upon metabolic activation (often by cytochrome P450 enzymes), it forms reactive intermediates that can interact with cellular macromolecules.
  2. DNA Interaction: These intermediates can bind to DNA, leading to mutagenic changes that may result in carcinogenesis.

Data

Research indicates that exposure to this compound correlates with increased mutation rates in bacterial assays and has been implicated in various cancers associated with dietary intake of grilled or charred meats.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme heat or acidic/basic conditions.
  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles; capable of forming salts with acids.
Applications

Scientific Uses

3,5-Dimethylimidazo[1,2-A]pyridine is utilized primarily in research contexts:

  • Mutagenicity Studies: It serves as a model compound for studying mechanisms of mutagenesis and carcinogenesis.
  • Food Chemistry Research: Investigated for its formation during cooking processes and its implications for human health.
  • Pharmaceutical Development: Explored for potential therapeutic applications based on its biological activity profile.
Introduction to Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

Imidazo[1,2-a]pyridine (IP) represents a privileged fused bicyclic heterocycle in drug discovery, characterized by a 5-6 ring system combining imidazole and pyridine motifs. This scaffold exhibits inherent physicochemical properties conducive to drug-like behavior, including moderate aqueous solubility, balanced lipophilicity, and robust metabolic stability. Its planar aromatic structure facilitates diverse binding interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic contacts. The structural versatility of IP allows for extensive functionalization at positions C-2, C-3, C-5, C-6, C-7, and C-8, enabling fine-tuning of pharmacological activity. Clinically validated examples span multiple therapeutic areas: zolpidem (insomnia), alpidem (anxiolytic), and telacebec (Q203, antitubercular) illustrate the scaffold's therapeutic adaptability [1] [5].

Table 1: Clinically Approved Imidazo[1,2-a]pyridine-Based Drugs

CompoundSubstituent PatternTherapeutic IndicationKey Structural Features
Zolpidem2-Isopropyl-6-methylInsomnia treatmentN,N-Dimethylacetamide at C-3
Alpidem2-DiethylaminoethylAnxiolytic (withdrawn)Chlorophenyl at C-6
Saripidem2-(4-Morpholino)ethylAnxiolytic (investigational)Ethoxycarbonyl at C-3
Telacebec (Q203)3-Cyano-5-methylAntitubercular (Phase II)Adamantylamide at C-6, methyl at C-5

Historical Evolution of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery

The medicinal exploration of IP derivatives began in the 1970s with the development of gastroprotective agents like zolimidine. The 1980s–1990s witnessed significant expansion with CNS-active drugs: alpidem (1980s) and zolpidem (1990s) emerged as GABA_A receptor modulators, establishing the scaffold's blood-brain barrier permeability. Zolpidem's clinical success (annual sales peak >$2 billion) validated IP as a viable CNS scaffold and stimulated extensive derivatization efforts [1] [5].

The 2010s marked a therapeutic diversification phase, particularly in infectious diseases. High-throughput screening against Mycobacterium tuberculosis identified potent IP carboxamides with MIC values ≤0.03 μM against drug-sensitive strains. This led to telacebec (Q203), a 3-cyano-5-methyl substituted IP analogue targeting the QcrB subunit of cytochrome bc₁ complex, currently in Phase II trials for multidrug-resistant tuberculosis (MDR-TB). Its nanomolar potency (MIC: 0.003 μM) against both replicating and non-replicating mycobacteria highlighted the scaffold's potential beyond CNS applications [1].

Synthetic methodologies evolved in parallel: early routes relied on condensation reactions between 2-aminopyridines and α-halocarbonyls. The 2000s introduced multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, enabling efficient library synthesis. Recent advances include catalyst-free aqueous synthesis, organocatalytic C–H functionalization, and transition-metal-catalyzed cross-couplings, expanding accessible chemical space [5].

Table 2: Key Milestones in Imidazo[1,2-a]pyridine Drug Discovery

EraTherapeutic FocusKey AdvancesRepresentative Agents
1970sGastroprotectionFirst clinical IP drugsZolimidine
1980s–1990sCNS DisordersGABA_A receptor modulation; BBB penetrationAlpidem, Zolpidem
2000sSynthetic MethodologyMulticomponent reactions (GBB)SARipidem analogues
2010s–PresentAnti-infectivesQcrB inhibition; nanomolar anti-TB activityTelacebec (Q203)

Role of Substituent Positioning in Bioactivity: Focus on 3,5-Dimethyl Substitution

Substituent positioning critically modulates the IP scaffold's bioactivity profile. C-3 modifications often dictate target engagement, while C-5/C-6 substitutions influence physicochemical properties and off-target effects. The 3,5-dimethyl pattern represents an optimized configuration balancing potency, selectivity, and drug-likeness:

  • Steric Optimization: Methyl groups at C-3 and C-5 impose minimal steric burden (molecular weight: +28 Da) while enhancing hydrophobic complementarity within target binding pockets. In cytochrome bc₁ inhibitors, C-3 methyl groups improve van der Waals contacts with QcrB's hydrophobic subpocket, boosting affinity 5–10 fold versus unsubstituted analogues [1].
  • Electronic Modulation: C-3 methylation reduces the pKa of N1 nitrogen, enhancing membrane permeability. Density Functional Theory (DFT) calculations show 3,5-dimethyl substitution raises the HOMO energy (–5.42 eV vs. –5.67 eV in parent IP), facilitating charge-transfer interactions with biological targets [2].
  • Metabolic Stabilization: Methylation at C-5 blocks cytochrome P450-mediated oxidation, a primary metabolic pathway for C-5-unsubstituted IPs. Comparative microsomal stability studies show 3,5-dimethyl-IP derivatives exhibit 2.3-fold longer half-lives (t₁/₂: 47 min) than 3-methyl analogues (t₁/₂: 20 min) [1] [3].

In anticancer applications, 3-amino-5-methyl-IP derivatives demonstrate enhanced cytotoxicity through kinase inhibition. Compound 12 (3-(p-chlorophenyl)amino-5-methyl-IP) exhibits IC₅₀ = 4.15 μM against HT-29 colon cancer cells, outperforming unsubstituted analogues (IC₅₀ >50 μM). Molecular docking reveals the C-5 methyl group occupies a hydrophobic cleft in kinase domains, contributing to ΔG = –8.2 kcal/mol binding energy [3].

For antitubercular activity, Moraski et al.'s SAR studies revealed 3-carboxamide-5-methyl-IPs achieve MIC₉₀ values ≤0.006 μM against M. tuberculosis. Crucially, the methyl group at C-5 synergizes with C-3 carboxamides, improving cLogP (2.8 vs. 3.5 for diaryl analogues) and aqueous solubility (LogS: –4.1 vs. –5.3), addressing historical challenges with fused bicyclic systems in TB drug discovery [1].

Table 3: Impact of 3,5-Dimethyl Substitution on Biological Activities

Activity ClassCompound StructureUnsubstituted IP Activity3,5-Dimethyl IP ActivityImprovement Factor
Antitubercular3-Biarylether carboxamideMIC₉₀: 0.12 μMMIC₉₀: 0.006 μM20-fold
Anticancer (HT-29)3-(p-Chlorophenyl)aminoIC₅₀: 45.2 μMIC₅₀: 4.15 μM11-fold
PhysicochemicalLogP (calculated)2.12.8Optimal range
Metabolic StabilityMicrosomal t₁/₂ (human)20 min47 min2.3-fold

The 3,5-dimethyl pattern thus represents a strategic bioisostere for phenyl, combining similar hydrophobicity with improved solubility and metabolic resistance. This substitution profile maintains the molecular weight <300 Da, aligning with lead-likeness criteria, while enabling nanomolar potency across therapeutic domains [1] [2] [3].

Properties

CAS Number

34165-13-4

Product Name

3,5-Dimethylimidazo[1,2-A]pyridine

IUPAC Name

3,5-dimethylimidazo[1,2-a]pyridine

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c1-7-4-3-5-9-10-6-8(2)11(7)9/h3-6H,1-2H3

InChI Key

GXVGWOFWWGCRIU-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC=C(N12)C

Canonical SMILES

CC1=CC=CC2=NC=C(N12)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.